molecular formula C13H19N3O3 B13950317 Benzyl 2-(2-aminoethylamino)-2-oxoethyl(methyl)carbamate CAS No. 171290-67-8

Benzyl 2-(2-aminoethylamino)-2-oxoethyl(methyl)carbamate

Cat. No.: B13950317
CAS No.: 171290-67-8
M. Wt: 265.31 g/mol
InChI Key: VGPZHAADRJCQQS-UHFFFAOYSA-N
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Description

Benzyl 2-(2-aminoethylamino)-2-oxoethyl(methyl)carbamate is a chemical compound with the molecular formula C10H14N2O2 It is a derivative of carbamic acid and is characterized by the presence of both benzyl and aminoethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(2-aminoethylamino)-2-oxoethyl(methyl)carbamate typically involves the reaction of benzyl chloroformate with 2-(2-aminoethylamino)-2-oxoethyl(methyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and reagents is encouraged to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-(2-aminoethylamino)-2-oxoethyl(methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl 2-(2-aminoethylamino)-2-oxoethyl(methyl)carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Benzyl 2-(2-aminoethylamino)-2-oxoethyl(methyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-cancer or anti-inflammatory actions. The exact molecular pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Uniqueness: Benzyl 2-(2-aminoethylamino)-2-oxoethyl(methyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

171290-67-8

Molecular Formula

C13H19N3O3

Molecular Weight

265.31 g/mol

IUPAC Name

benzyl N-[2-(2-aminoethylamino)-2-oxoethyl]-N-methylcarbamate

InChI

InChI=1S/C13H19N3O3/c1-16(9-12(17)15-8-7-14)13(18)19-10-11-5-3-2-4-6-11/h2-6H,7-10,14H2,1H3,(H,15,17)

InChI Key

VGPZHAADRJCQQS-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)NCCN)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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